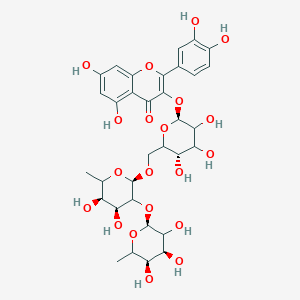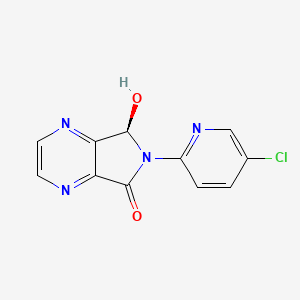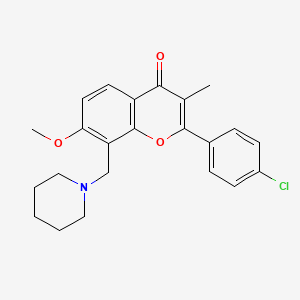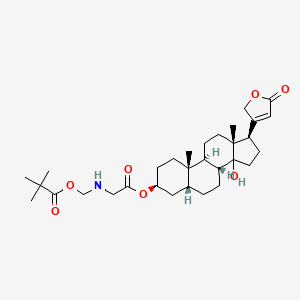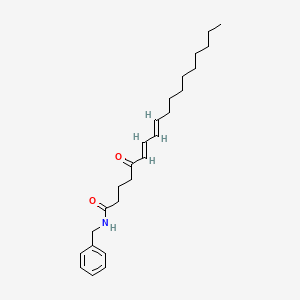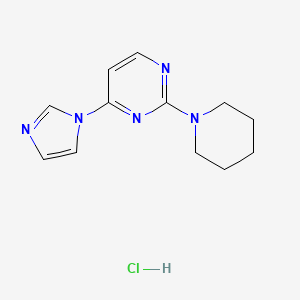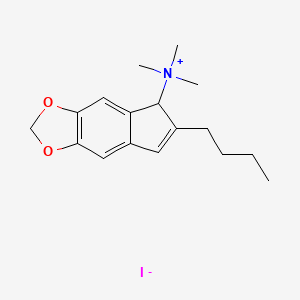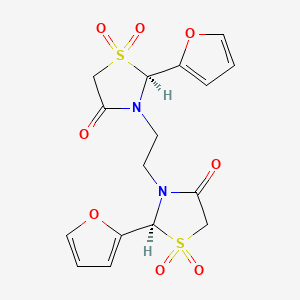![molecular formula C32H50Cl2N4O4 B15190003 2-(2,4,6-trimethylphenoxy)-N-[3-[4-[3-[[2-(2,4,6-trimethylphenoxy)acetyl]amino]propyl]piperazin-1-yl]propyl]acetamide;dihydrochloride CAS No. 86758-80-7](/img/structure/B15190003.png)
2-(2,4,6-trimethylphenoxy)-N-[3-[4-[3-[[2-(2,4,6-trimethylphenoxy)acetyl]amino]propyl]piperazin-1-yl]propyl]acetamide;dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2,4,6-trimethylphenoxy)-N-[3-[4-[3-[[2-(2,4,6-trimethylphenoxy)acetyl]amino]propyl]piperazin-1-yl]propyl]acetamide;dihydrochloride is a complex organic compound with a molecular formula of C32H50Cl2N4O4 This compound is characterized by the presence of multiple functional groups, including phenoxy, acetamide, and piperazine moieties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4,6-trimethylphenoxy)-N-[3-[4-[3-[[2-(2,4,6-trimethylphenoxy)acetyl]amino]propyl]piperazin-1-yl]propyl]acetamide;dihydrochloride involves several steps:
Formation of 2-(2,4,6-trimethylphenoxy)acetic acid: This is achieved by reacting 2,4,6-trimethylphenol with chloroacetic acid in the presence of a base such as sodium hydroxide.
Acylation: The 2-(2,4,6-trimethylphenoxy)acetic acid is then acylated with thionyl chloride to form the corresponding acyl chloride.
Amidation: The acyl chloride is reacted with 1,4-bis(3-aminopropyl)piperazine to form the desired amide.
Hydrochloride Formation: Finally, the compound is converted to its dihydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity. Solvent extraction and recrystallization are commonly used to purify the final product.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenoxy groups.
Reduction: Reduction reactions can occur at the acetamide moiety.
Substitution: Nucleophilic substitution reactions can take place at the piperazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Oxidized derivatives of the phenoxy groups.
Reduction: Reduced forms of the acetamide moiety.
Substitution: Substituted derivatives at the piperazine ring.
科学的研究の応用
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various chemical modifications, making it a valuable intermediate in organic synthesis.
Biology
In biological research, the compound is studied for its potential interactions with biological macromolecules. It is used in assays to investigate enzyme inhibition and receptor binding.
Medicine
The compound has potential applications in medicinal chemistry, particularly in the development of new therapeutic agents. Its ability to interact with specific molecular targets makes it a candidate for drug discovery.
Industry
In the industrial sector, the compound is used in the development of specialty chemicals and materials. Its unique properties make it suitable for use in coatings, adhesives, and other advanced materials.
作用機序
The mechanism of action of 2-(2,4,6-trimethylphenoxy)-N-[3-[4-[3-[[2-(2,4,6-trimethylphenoxy)acetyl]amino]propyl]piperazin-1-yl]propyl]acetamide;dihydrochloride involves its interaction with specific molecular targets. The phenoxy groups can interact with hydrophobic pockets in proteins, while the piperazine ring can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
類似化合物との比較
Similar Compounds
2,4,6-trimethylphenol: A simpler compound with similar phenoxy groups.
N-(2,4,6-trimethylphenoxy)acetamide: A related compound with a similar acetamide moiety.
1,4-bis(3-aminopropyl)piperazine: A compound with a similar piperazine ring.
Uniqueness
The uniqueness of 2-(2,4,6-trimethylphenoxy)-N-[3-[4-[3-[[2-(2,4,6-trimethylphenoxy)acetyl]amino]propyl]piperazin-1-yl]propyl]acetamide;dihydrochloride lies in its combination of functional groups. This combination allows for a wide range of chemical reactions and biological interactions, making it a versatile compound for research and industrial applications.
特性
CAS番号 |
86758-80-7 |
|---|---|
分子式 |
C32H50Cl2N4O4 |
分子量 |
625.7 g/mol |
IUPAC名 |
2-(2,4,6-trimethylphenoxy)-N-[3-[4-[3-[[2-(2,4,6-trimethylphenoxy)acetyl]amino]propyl]piperazin-1-yl]propyl]acetamide;dihydrochloride |
InChI |
InChI=1S/C32H48N4O4.2ClH/c1-23-17-25(3)31(26(4)18-23)39-21-29(37)33-9-7-11-35-13-15-36(16-14-35)12-8-10-34-30(38)22-40-32-27(5)19-24(2)20-28(32)6;;/h17-20H,7-16,21-22H2,1-6H3,(H,33,37)(H,34,38);2*1H |
InChIキー |
GERQDKIGGAQRBH-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(C(=C1)C)OCC(=O)NCCCN2CCN(CC2)CCCNC(=O)COC3=C(C=C(C=C3C)C)C)C.Cl.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


